

5-(3-Fluorophenyl)cyclohexane-1,3-dione molecular structure

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Compound of Interest

Compound Name:	5-(3-Fluorophenyl)cyclohexane-1,3-dione
CAS No.:	762243-25-4
Cat. No.:	B1321619

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An In-Depth Technical Guide to the Molecular Structure of **5-(3-Fluorophenyl)cyclohexane-1,3-dione**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **5-(3-Fluorophenyl)cyclohexane-1,3-dione**, a compound of significant interest to medicinal chemists and drug development professionals. The cyclohexane-1,3-dione scaffold is a privileged structure, serving as a versatile precursor for a multitude of biologically active molecules.^{[1][2]} This document delineates a plausible synthetic route, explores the critical keto-enol tautomerism inherent to its structure, and presents a detailed, multi-technique approach to its complete structural elucidation. By integrating theoretical spectroscopic predictions with established analytical protocols, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel aryl-substituted dione derivatives.

Introduction: The Significance of the 5-Arylcyclohexane-1,3-dione Scaffold

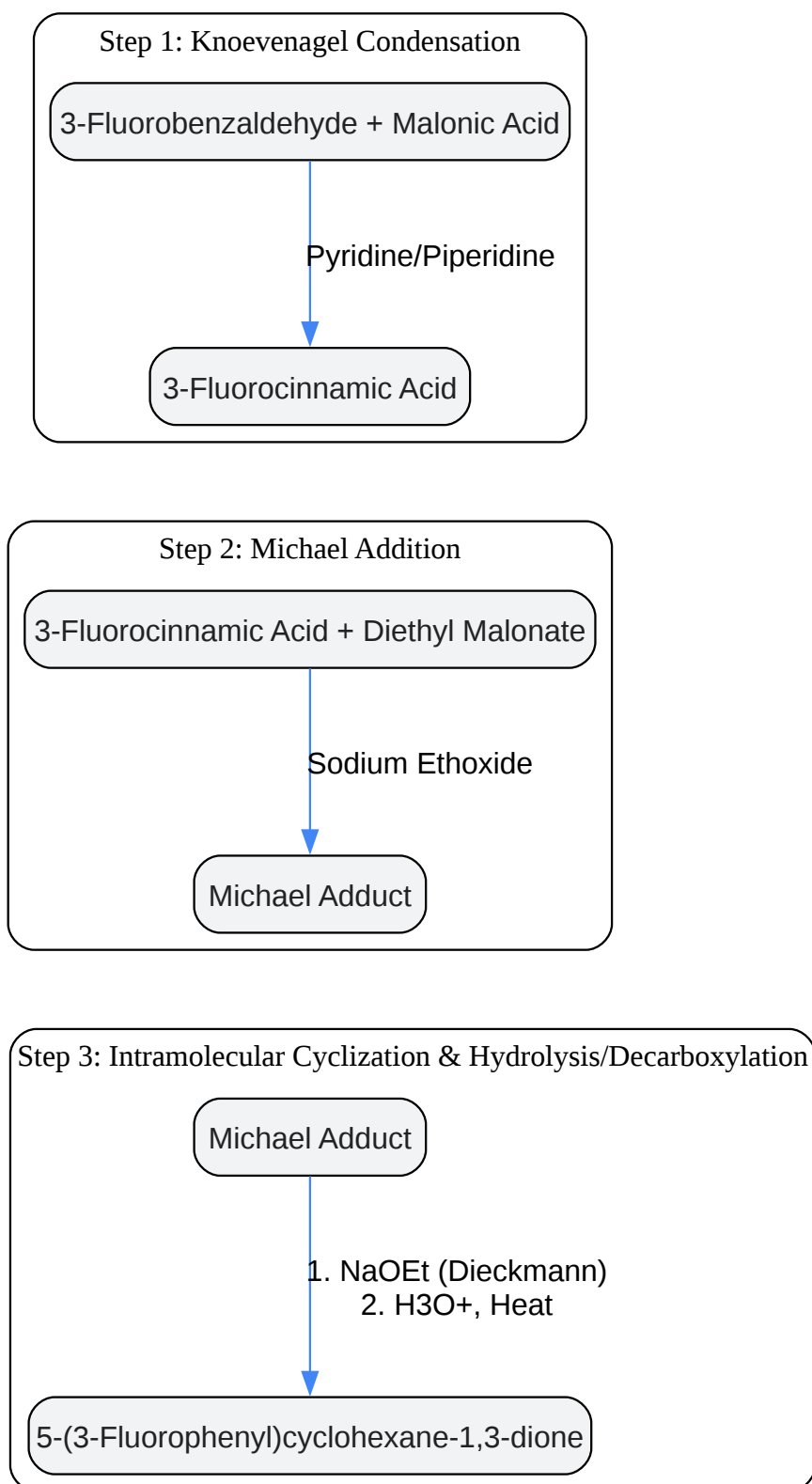
The cyclohexane-1,3-dione moiety is a cornerstone in synthetic organic chemistry, valued for its unique reactivity stemming from the presence of an active methylene group flanked by two carbonyls.^[2] This structural motif enables a wide array of chemical transformations, making it a key building block for complex heterocyclic systems and natural products.^[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and herbicidal properties.^{[2][3]}

The introduction of an aryl substituent at the 5-position, as in **5-(3-Fluorophenyl)cyclohexane-1,3-dione**, creates a class of compounds with significant therapeutic potential. The specific incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide focuses on the meta-substituted fluorophenyl derivative, providing the in-depth structural understanding necessary for its rational development as a potential therapeutic agent or advanced chemical intermediate.

Synthetic Strategy: A Plausible Pathway

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a sequence involving a Michael addition reaction. A robust and widely applicable method involves the condensation of an appropriate aromatic aldehyde with malonic acid, followed by reaction with a malonic ester and subsequent intramolecular cyclization.

The proposed synthesis for **5-(3-Fluorophenyl)cyclohexane-1,3-dione** leverages this classical approach, starting from 3-fluorobenzaldehyde. The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. The workflow ensures the regioselective formation of the C-C bond at the desired 5-position of the cyclohexane ring.



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Caption: Proposed synthetic workflow for **5-(3-Fluorophenyl)cyclohexane-1,3-dione**.

Experimental Protocol: Representative Synthesis

This protocol is a self-validating system, where successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.

- Step A: Synthesis of 3-Fluorocinnamic Acid:
 - To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-4 vols), add a catalytic amount of piperidine (0.05 eq).
 - Heat the mixture at 80-90 °C for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
 - Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
 - Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 3-fluorocinnamic acid. Recrystallization from ethanol/water may be performed for purification.
- Step B: Michael Addition with Diethyl Malonate:
 - Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂).
 - To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
 - Add the 3-fluorocinnamic acid (1.0 eq) portion-wise and reflux the mixture for 8-12 hours.
 - Cool the reaction, neutralize with dilute acid, and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the crude Michael adduct.
- Step C: Cyclization, Hydrolysis, and Decarboxylation:
 - Dissolve the crude adduct from Step B in absolute ethanol and add it to a freshly prepared solution of sodium ethoxide (2.5 eq) in ethanol.
 - Reflux the mixture for 6-8 hours to effect intramolecular Dieckmann condensation.

- After cooling, add an aqueous solution of NaOH (e.g., 20%) and heat the mixture to hydrolyze the ester groups.
- Acidify the cooled solution with concentrated HCl and heat gently until effervescence (CO₂ evolution) ceases, indicating decarboxylation.
- Cool the solution to induce precipitation. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford pure **5-(3-Fluorophenyl)cyclohexane-1,3-dione**.

Core Structural Features: Tautomerism and Conformation

A defining characteristic of the 1,3-cyclohexanedione ring is its existence in a dynamic equilibrium between the diketo form and a more stable enol tautomer.[4] The acidity of the methylene protons at C2 (pKa ≈ 5.2) facilitates the formation of a conjugated enolate, which upon protonation yields the 3-hydroxycyclohex-2-en-1-one structure.[4] This tautomerism is fundamental to the compound's reactivity and its spectroscopic signature. In solution, the enol form is predominant due to the stability conferred by the intramolecular hydrogen bond and the conjugated π -system.

Caption: Keto-enol tautomerism in **5-(3-Fluorophenyl)cyclohexane-1,3-dione**.

Spectroscopic and Analytical Characterization: A Multi-faceted Approach

A rigorous structural elucidation of **5-(3-Fluorophenyl)cyclohexane-1,3-dione** requires a combination of modern analytical techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Protocol: NMR Sample Preparation and Analysis

- Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
- Add ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often preferred for 1,3-dicarbonyls as it can help in observing the enolic proton.
- Cap the tube and gently agitate until the sample is fully dissolved.
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ^1H signals.

Expected Spectral Data & Interpretation: The predominance of the enol form in solution will dominate the observed spectra.

- ^1H NMR:
 - Enolic OH: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D_2O .
 - Vinyl H (C2): A singlet around 5.5-6.0 ppm.
 - Aromatic Protons (C'2, C'4, C'5, C'6): A complex multiplet pattern between 7.0-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring with fluorine coupling.
 - Methine Proton (C5): A multiplet (quintet or tt) around 3.5 ppm, coupled to the adjacent methylene protons.
 - Methylene Protons (C4, C6): Complex multiplets between 2.4-2.8 ppm.
- ^{13}C NMR:
 - Carbonyl Carbon (C1): Signal around 190-200 ppm.
 - Enolic Carbons (C3, C2): Signals around 170-180 ppm (C3-OH) and 100-110 ppm (C2).
 - Aromatic Carbons: Multiple signals between 110-165 ppm. The carbon directly attached to fluorine (C'3) will show a large one-bond coupling constant ($^1\text{JCF} \approx 240\text{-}250$ Hz). Other

aromatic carbons will show smaller two-, three-, and four-bond couplings.

- Aliphatic Carbons (C5, C4, C6): Signals in the 30-45 ppm region.
- ^{19}F NMR:
 - A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride.

Predicted NMR Data Summary (in CDCl_3)

Technique	Expected Chemical Shift (δ , ppm) and Multiplicity
^1H NMR	~11.0 (s, 1H, enol-OH), 7.0-7.4 (m, 4H, Ar-H), ~5.6 (s, 1H, C2-H), ~3.5 (m, 1H, C5-H), 2.5-2.8 (m, 4H, C4/C6-H ₂)
^{13}C NMR	~195 (C1), ~175 (C3), ~163 (d, $^1\text{JCF} \approx 245$ Hz, C'3), ~145 (d, $^3\text{JCF} \approx 8$ Hz, C'1), ~130 (d, $^3\text{JCF} \approx 8$ Hz, C'5), ~123 (d, $^4\text{JCF} \approx 3$ Hz, C'6), ~115 (d, $^2\text{JCF} \approx 21$ Hz, C'4), ~113 (d, $^2\text{JCF} \approx 22$ Hz, C'2), ~105 (C2), ~40 (C5), ~35 (C4/C6)
^{19}F NMR	~ -110 to -115 (referenced to CFCl_3)

Note: Predicted values are estimates based on analogous structures and established principles. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Protocol: Acquiring an IR Spectrum (ATR)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.
- Collect the sample spectrum.

Expected Absorption Bands:

- O-H Stretch (Enol): A very broad band from 2500-3300 cm^{-1} , indicative of a strongly hydrogen-bonded hydroxyl group.
- C-H Stretch (Aromatic/Aliphatic): Sharp peaks from 2850-3100 cm^{-1} .
- C=O Stretch (Conjugated Ketone): A strong, sharp absorption around 1600-1620 cm^{-1} .
- C=C Stretch (Enol): A strong absorption around 1550-1580 cm^{-1} .
- C-F Stretch: A strong, characteristic absorption in the 1100-1250 cm^{-1} region.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

- Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Acquire the spectrum in both positive and negative ion modes.

Expected Results:

- Molecular Ion: The exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ or deprotonated molecule $[\text{M}-\text{H}]^-$ should be observed, confirming the molecular formula $\text{C}_{12}\text{H}_{11}\text{FO}_2$. (Calculated Exact Mass: 206.0743).

- Key Fragments: Fragmentation would likely involve losses of common neutral molecules like CO, H₂O, and cleavage of the cyclohexane ring. The fluorophenyl cation would be an expected stable fragment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Protocol: Single Crystal Growth and Data Collection

- Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethyl acetate, acetone, or dichloromethane layered with a non-polar solvent like hexane.
- Mount a suitable crystal on a goniometer.
- Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion) using a diffractometer.
- Solve and refine the crystal structure using specialized software to generate a final structural model.

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of **5-(3-Fluorophenyl)cyclohexane-1,3-dione**.

Property	Value	Source/Method
CAS Number	762243-25-4	[5]
Molecular Formula	C ₁₂ H ₁₁ FO ₂	[5]
Molecular Weight	206.21 g/mol	[5]
Exact Mass	206.0743 u	Calculated
Appearance	Crystalline Powder	Typical for this class
Solubility	Soluble in ethanol, chloroform; slightly soluble in water	[6] (by analogy)
pKa	~4.9 (Predicted)	(by analogy to parent)
Storage	Inert atmosphere, 2-8°C	[5]

Reactivity and Application in Drug Discovery

The molecular structure of **5-(3-Fluorophenyl)cyclohexane-1,3-dione** is intrinsically linked to its chemical reactivity and potential applications. The active methylene/vinylogous acid character allows it to act as a nucleophile in various reactions, including condensations with aldehydes and Michael additions.[7] This reactivity is the basis for its use as a scaffold in constructing more complex heterocyclic systems.[2]

In the context of drug discovery, cyclohexane-1,3-dione derivatives are known to be effective inhibitors of various enzymes, including tyrosine kinases.[8][9] The fluorophenyl moiety can engage in specific binding interactions within a protein's active site (e.g., hydrogen bonding, halogen bonding) and enhances the drug-like properties of the molecule. Therefore, this compound represents a promising starting point for the development of novel inhibitors for therapeutic targets in oncology and inflammatory diseases.[3]

Conclusion

5-(3-Fluorophenyl)cyclohexane-1,3-dione is a structurally intriguing molecule characterized by a predominant enol tautomer that dictates its chemical and spectroscopic properties. Its complete and unambiguous characterization is achievable through a synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry, with

X-ray crystallography providing definitive solid-state confirmation. The insights gained from this detailed structural analysis are critical for researchers and scientists aiming to leverage this versatile scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

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